
2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole
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Overview
Description
2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a bromophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-bromoaniline with acetone in the presence of an acid catalyst, followed by cyclization with formaldehyde and ammonium acetate under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Phenyl-4,5-dihydro-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole: Contains a chlorine atom instead of bromine, which affects its electronic properties and reactivity.
2-(4-Methylphenyl)-5-methyl-4,5-dihydro-1H-imidazole: Substituted with a methyl group, leading to different steric and electronic effects.
Uniqueness: The presence of the bromine atom in 2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole imparts unique electronic properties, making it more reactive in certain substitution reactions. This compound also exhibits distinct biological activities compared to its analogs, making it a valuable compound for further research and development .
Biological Activity
2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H11BrN2, with a molecular weight of 239.11 g/mol. The compound features a brominated phenyl group attached to a dihydroimidazole ring, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C10H11BrN2 |
Molecular Weight | 239.11 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit notable antimicrobial activity against various pathogenic microorganisms. A study on related compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, imidazole derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar properties due to structural similarities with other active imidazoles .
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. A series of compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, some imidazole derivatives have demonstrated nanomolar activity against mutant BRAF in melanoma cell lines . The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.
Case Study:
In a study involving a library of imidazole derivatives, several compounds were tested against liver carcinoma cell lines (HEPG2). The results indicated that many exhibited moderate to high cytotoxicity compared to doxorubicin, a standard anticancer drug . This suggests that this compound may also be a candidate for further investigation in cancer therapy.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation: It could modulate receptor activity involved in signaling pathways related to inflammation or cancer progression.
- Oxidative Stress Response: Imidazoles are known to influence oxidative stress pathways, which are crucial in cancer biology and microbial resistance mechanisms.
Research Findings
Recent studies have focused on synthesizing new derivatives based on the imidazole scaffold to enhance biological activity. For example:
- Synthesis of Novel Derivatives: Researchers have synthesized various brominated imidazoles and tested their antibacterial properties. Some derivatives showed enhanced potency compared to their non-brominated counterparts .
- Structure-Activity Relationship (SAR): Investigations into the SAR of imidazoles have revealed that modifications at the phenyl ring can significantly affect biological activity, indicating that further optimization of this compound could lead to more potent analogs .
Properties
Molecular Formula |
C10H11BrN2 |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H11BrN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
UILHHULDHCMSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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